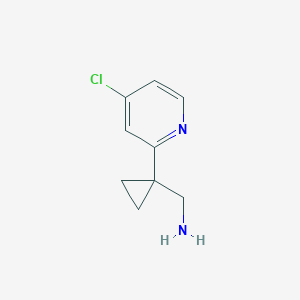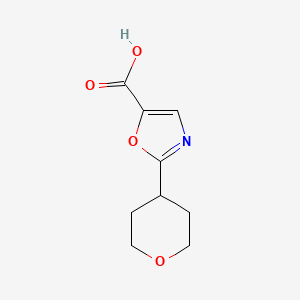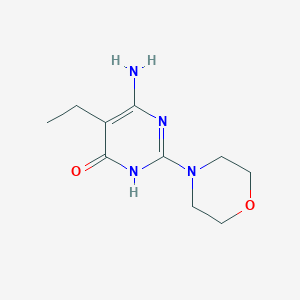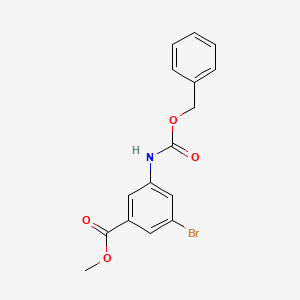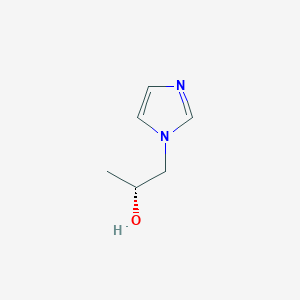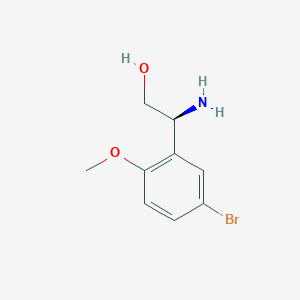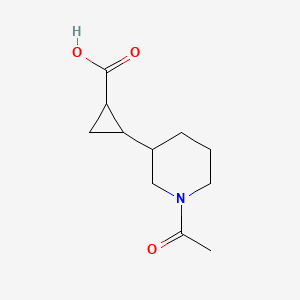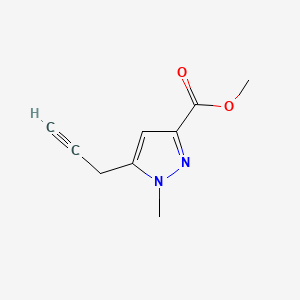
methyl 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methyl group at position 1, a prop-2-yn-1-yl group at position 5, and a carboxylate ester group at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the alkylation of 1-methyl-1H-pyrazole with propargyl bromide to introduce the prop-2-yn-1-yl group at position 5. This is followed by esterification of the resulting intermediate with methyl chloroformate to form the carboxylate ester group at position 3 .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling reaction temperature, solvent choice, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules for studying enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of methyl 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group can participate in covalent bonding with target proteins, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with aromatic residues in the active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxylate: Similar structure but with different substitution pattern.
1-Methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxylate: Similar structure but with carboxylate group at position 4.
1-Methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide: Similar structure but with carboxamide group instead of carboxylate.
Uniqueness
Methyl 1-methyl-5-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of the prop-2-yn-1-yl group at position 5 and the carboxylate ester group at position 3 differentiates it from other pyrazole derivatives, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H10N2O2 |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
methyl 1-methyl-5-prop-2-ynylpyrazole-3-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-4-5-7-6-8(9(12)13-3)10-11(7)2/h1,6H,5H2,2-3H3 |
InChI-Schlüssel |
MLOGBIRPNPCXNU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C(=O)OC)CC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




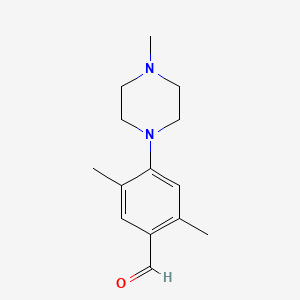
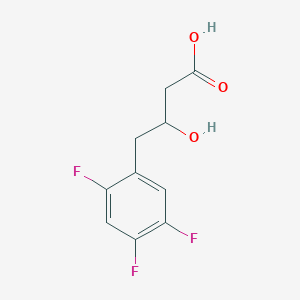
![N-(3-ethynylphenyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B13491645.png)
